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Compound of Interest

(4-Bromo-2-fluorophenyl)
Compound Name:

(cyclopropyl)methanone
CAS No.: 898790-15-3
Cat. No.: B1293270

Get Quote

Executive Summary & Structural Logic

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone (CAS: 898790-15-3) serves as a high-
value pharmacophore scaffold in medicinal chemistry. It bridges the metabolic stability of the
cyclopropyl moiety with the versatile reactivity of a halogenated aryl system.

o Core Utility: This compound acts as a linchpin intermediate. The bromine atom at the 4-
position enables palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig)
to extend the carbon skeleton, while the cyclopropyl ketone provides a conformationally
restricted, metabolically robust "linker" often used to target kinases or GPCRs.

e Structural Identity:
o Molecular Formula: C1oHsBrFO[1]

o Molecular Weight: 243.07 g/mol [1]
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o SMILES: O=C(C1CC1)C2=C(F)C=C(Br)C=C2[2][3][4]

Structural & Electronic Landscape

The molecule's reactivity is dictated by the interplay between the electron-withdrawing
substituents and the strained cyclopropyl ring.
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Synthetic Architecture

Designing a robust synthetic route for CAS 898790-15-3 requires bypassing the limitations of
Friedel-Crafts acylation. The deactivated nature of the 1-bromo-3-fluorobenzene ring makes
direct acylation sluggish and regiochemically ambiguous.

Recommended Route: Grignard Addition to Nitrile The most reliable, scalable pathway involves
the nucleophilic attack of cyclopropylmagnesium bromide upon 4-bromo-2-fluorobenzonitrile.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/68289985
https://www.biosynth.com/p/RDC73693/1341736-93-3-4-bromo-2-trifluoromethylphenylcycl
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorophenyl_4-fluorophenyl_methanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This method avoids over-addition (which leads to tertiary alcohols) by proceeding through a
stable imine magnesium salt intermediate.

Synthesis Workflow Diagram

The following diagram outlines the critical process flow, including the specific intermediate
species.
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Figure 1: Controlled synthesis via the nitrile pathway prevents over-alkylation.

Experimental Protocol (SOP)

Objective: Synthesis of (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone on a 10g scale.
Safety Precaution: Cyclopropylmagnesium bromide is air/moisture sensitive. All operations
must occur under inert atmosphere (

or Ar).

Materials

e Precursor: 4-Bromo-2-fluorobenzonitrile (1.0 equiv).
¢ Reagent: Cyclopropylmagnesium bromide (1.2 equiv, 1.0 M in THF).
e Solvent: Anhydrous Tetrahydrofuran (THF).

e Quench: 2N Hydrochloric Acid (HCI).

Step-by-Step Methodology

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1293270/docs?utm_src=pdf-body-img#technical-guide-4-bromo-2-fluorophenyl-cyclopropyl-methanone-structural-synthetic-analysis
https://www.benchchem.com/product/b1293270/docs?utm_src=pdf-body#technical-guide-4-bromo-2-fluorophenyl-cyclopropyl-methanone-structural-synthetic-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar,
addition funnel, and internal temperature probe. Flush with Nitrogen.[5]

Dissolution: Charge the flask with 4-Bromo-2-fluorobenzonitrile (10.0 g, 50 mmol) and
anhydrous THF (80 mL). Cool the solution to 0°C using an ice/water bath.

Addition: Transfer the cyclopropylmagnesium bromide solution (60 mL, 60 mmol) to the
addition funnel via cannula. Add dropwise to the nitrile solution over 30 minutes, maintaining
internal temperature < 5°C.

o Mechanism Note: The Grignard reagent attacks the nitrile carbon to form the imine-
magnesium bromide salt (

). This salt precipitates or remains in solution but does not react further with Grignard,
preventing tertiary alcohol formation.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.
Monitor consumption of nitrile by TLC (Hexane/EtOAc 4:1) or HPLC.

Hydrolysis (Critical): Cool the reaction mixture back to 0°C. Slowly quench by adding 2N HCI
(50 mL).

o Caution: Exothermic reaction. Evolution of gas may occur.
o Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

Workup: Dilute with Ethyl Acetate (100 mL). Separate the organic layer. Extract the aqueous
layer with Ethyl Acetate (2 x 50 mL). Combine organics, wash with brine, dry over

, and concentrate in vacuo.

Purification: The crude residue is typically an off-white solid. Recrystallize from
Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in
Hexanes).

Reactivity & Functionalization Profile
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Once synthesized, the scaffold offers three distinct vectors for chemical modification, essential

for SAR (Structure-Activity Relationship) studies.

Reactivity Map
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Figure 2: The scaffold presents orthogonal reactivity handles: C-Br for coupling, C=0 for

reduction, and C-F for nucleophilic substitution.

Key Transformations

e C-Br Coupling: The 4-bromo position is sterically accessible and electronically primed for

oxidative addition by Palladium(0). This is the primary vector for building molecular

complexity.

e S_NAr at C-F: While the fluorine is generally stable, the ortho-carbonyl group makes it

susceptible to displacement by strong nucleophiles (e.g., thiols, primary amines) in polar

aprotic solvents (DMSO, DMF) at elevated temperatures (>80°C). This allows for late-stage

diversification.

» Ketone Reduction: The cyclopropyl ketone can be reduced to the secondary alcohol.

Enantioselective reduction (e.g., Corey-Bakshi-Shibata) is highly effective here due to the

steric differentiation between the cyclopropyl and aryl groups.
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Analytical Validation

To ensure the integrity of the synthesized material, the following analytical fingerprint should be
verified.

Technique Expected Signal Characteristics

Aryl:

~7.3-7.6 ppm (Multiplets, 3H). Look for splitting
patterns characteristic of 1,2,4-
*H NMR (CDCIs) substitution.Cyclopropyl:

~2.5-2.7 ppm (m, 1H, CH-C=0),

~1.0-1.3 ppm (m, 4H, methylene protons).

Carbonyl:

~198-200 ppm.C-F Coupling: Doublets

13C NMR observed for carbons ortho and ipso to Fluorine

(

Hz).

C=0 Stretch: Strong band at 1660-1680 cm~1
IR Spectroscopy (Conjugated ketone).Cyclopropyl: Weak C-H
stretch ~3010-3090 cm™2.

Pattern: Distinctive 1:1 isotopic ratio for 7°Br/

Mass Spectrometry BBy M4: 242/244
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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